![molecular formula C6H7N5 B15245402 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a bicyclic system with fused pyrimidine rings, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate results in the formation of pyrimido[4,5-d]pyrimidines with different substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ceric ammonium nitrate can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The compound may also interact with other molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the fused rings.
Uniqueness: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine is unique due to its specific structure and the presence of an amino group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7,8-dihydropyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H7N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-2H,3H2,(H2,7,9)(H,8,10,11) |
InChI Key |
IOPUDWAXMDWHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=NC=NC=C2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
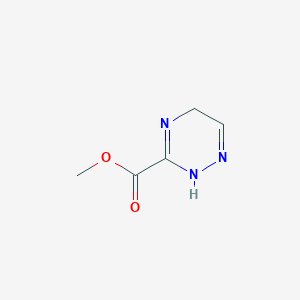
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)



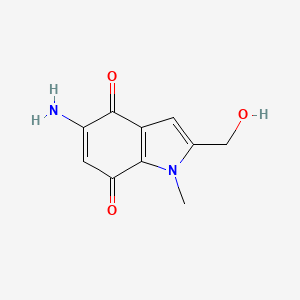
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
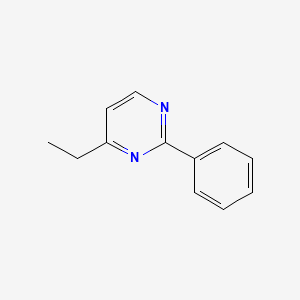
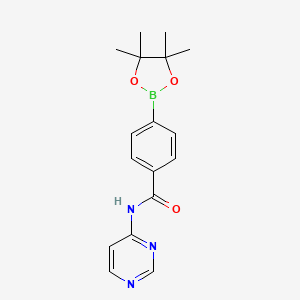
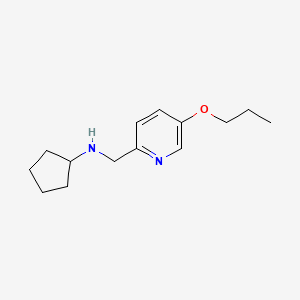
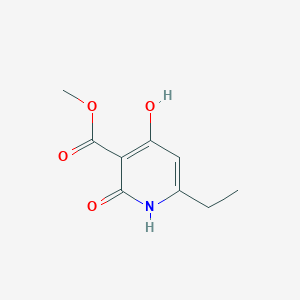
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
